3-bromo-N-(2-chloro-4-fluorophenyl)benzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-chloro-4-fluorophenyl)benzenesulfonamide typically involves the amidation reaction. This process includes reacting 3-bromobenzenesulfonyl chloride with 2-chloro-4-fluoroaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-chloro-4-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Electrophilic aromatic substitution: The aromatic ring can participate in reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Electrophilic aromatic substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are commonly used.
Major Products
Nucleophilic substitution: Products include azido or cyano derivatives.
Electrophilic aromatic substitution: Products include nitro or sulfonyl derivatives.
Scientific Research Applications
3-bromo-N-(2-chloro-4-fluorophenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial and anticancer properties.
Materials Science: It is used in the development of new materials with specific electronic properties.
Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-chloro-4-fluorophenyl)benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This can disrupt essential biological pathways, resulting in antibacterial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a different substitution pattern on the phenyl ring.
4-bromo-3-chlorophenol: Shares the bromine and chlorine substituents but lacks the sulfonamide group.
Uniqueness
3-bromo-N-(2-chloro-4-fluorophenyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring can lead to distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
3-bromo-N-(2-chloro-4-fluorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClFNO2S/c13-8-2-1-3-10(6-8)19(17,18)16-12-5-4-9(15)7-11(12)14/h1-7,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNUIBOLEBEWDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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